3-Hydrazinyl-2-methylpropanenitrile
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Overview
Description
3-Hydrazinyl-2-methylpropanenitrile is an organic compound with the molecular formula C4H9N3 It is a nitrile derivative, characterized by the presence of a hydrazine group attached to a methyl-substituted propanenitrile backbone
Scientific Research Applications
3-Hydrazinyl-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydrazinyl-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanenitrile with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitrile oxides.
Reduction: Primary amines or hydrazones.
Substitution: Substituted hydrazine derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-2-methylpropanenitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-2-methylpropanenitrile
- 3-Hydrazinyl-3-methylbutanenitrile
- 2-Hydrazinyl-3-methylbutanenitrile
Uniqueness
3-Hydrazinyl-2-methylpropanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. The presence of both a hydrazine group and a nitrile group in the same molecule allows for versatile chemical transformations and interactions, making it a valuable compound in various research domains.
Properties
IUPAC Name |
3-hydrazinyl-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-4(2-5)3-7-6/h4,7H,3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEPXCBPWPUHGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574127 |
Source
|
Record name | 3-Hydrazinyl-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-16-9 |
Source
|
Record name | 3-Hydrazinyl-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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